Tetraethyl Difluoromethylenebisphosphonate
Description
Contextualization within Organophosphorus Chemistry and Fluorine Chemistry
From an organophosphorus perspective, tetraethyl difluoromethylenebisphosphonate belongs to the class of bisphosphonates. These are compounds characterized by two phosphonate (B1237965) (PO(OR)2) groups linked to a central carbon atom. The P-C-P backbone of bisphosphonates is highly stable and resistant to enzymatic hydrolysis, a key feature that distinguishes them from the more labile P-O-P bond of pyrophosphates found in nature. unl.pt
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. In the case of this compound, the presence of two fluorine atoms on the bridging methylene (B1212753) group significantly impacts its electronic properties and conformational preferences. This strategic fluorination is a hallmark of modern fluorine chemistry, which seeks to leverage the unique properties of fluorine to create novel and more effective bioactive compounds.
Significance as a Difluoromethylene Bisphosphonate (F2MBP)
The significance of this compound lies in its role as a difluoromethylene bisphosphonate (F2MBP). The difluoromethylene (CF2) group is a key structural motif that acts as a non-hydrolyzable isostere of the oxygen atom in the pyrophosphate linkage. This substitution preserves the approximate size and geometry of the original phosphate (B84403) group while offering enhanced chemical stability. This stability makes F2MBPs valuable tools for studying biological processes involving pyrophosphates and as potential therapeutic agents.
Historical Perspective on the Development of Difluoromethylene Bisphosphonates
The development of bisphosphonates, in general, dates back to the 19th century, though their therapeutic potential was not realized until the mid-20th century. nih.govwikipedia.org Initially used in industrial applications for their ability to inhibit calcium carbonate precipitation, their affinity for hydroxyapatite, the primary mineral component of bone, led to their investigation for bone-related disorders. nih.govismni.org The first generation of bisphosphonates, such as etidronate and clodronate, were introduced in the 1970s and 1980s. wikipedia.org
The evolution towards more potent and specific bisphosphonates saw the introduction of nitrogen-containing side chains. A significant leap in the field was the development of difluoromethylene bisphosphonates. Researchers sought to create even closer mimics of the natural pyrophosphate linkage, and the introduction of the CF2 group in place of the bridging oxygen atom of pyrophosphate proved to be a pivotal innovation. This modification provided a non-hydrolyzable analogue with similar steric and electronic properties to the native pyrophosphate.
Role as a Phosphate Mimic and Bioisostere
The primary role of this compound and its derivatives in medicinal chemistry is to act as a bioisostere of pyrophosphate. Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.
The P-CF2-P linkage in difluoromethylene bisphosphonates mimics the P-O-P linkage of pyrophosphates. This mimicry allows these compounds to be recognized by and bind to the active sites of enzymes that normally interact with pyrophosphates. However, due to the robust P-C bond, they are resistant to enzymatic cleavage, which can lead to the inhibition of these enzymes. This makes them valuable probes for studying enzyme mechanisms and potential drug candidates.
Detailed Research Findings
The synthesis of symmetrical difluoromethylene bisphosphonates often starts from tetraethyl methylenebisphosphonate. A common synthetic route involves the fluorination of tetraethyl methylenebisphosphonate using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide. This reaction yields this compound. acs.orgnih.gov
From this compound, unsymmetrical difluoromethylene bisphosphonates can be synthesized. This is typically achieved through a process of selective dealkylation followed by coupling with other molecules. For instance, two of the ethyl groups can be selectively removed to form a bismorpholinium salt, which can then be converted to the corresponding acid. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78715-58-9 |
| Molecular Formula | C9H20F2O6P2 |
| Molecular Weight | 324.20 g/mol |
Data sourced from Santa Cruz Biotechnology scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWPFRPEUBPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473878 | |
| Record name | AG-H-15746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-58-9 | |
| Record name | AG-H-15746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetraethyl Difluoromethylenebisphosphonate and Its Derivatives
Established Synthetic Pathways to Tetraethyl Difluoromethylenebisphosphonate
The formation of the symmetrical tetraester, this compound, can be achieved through several key synthetic routes.
A primary and effective method for the synthesis of this compound is the direct fluorination of its non-fluorinated precursor, Tetraethyl Methylenebisphosphonate. This reaction introduces the key difluoromethylene bridge. A widely cited approach involves the use of an electrophilic fluorine source. acs.org
Specifically, commercially available Tetraethyl Methylenebisphosphonate can be treated with N-fluorobenzenesulfonimide to yield this compound. Research findings have reported achieving a yield of 71% for this transformation. acs.org This method is advantageous due to the direct incorporation of the two fluorine atoms onto the methylene (B1212753) bridge in a single, efficient step.
Table 1: Fluorination of Tetraethyl Methylenebisphosphonate
| Starting Material | Reagent | Product | Yield |
|---|
Coupling reactions, such as the Michaelis-Arbuzov reaction, represent a cornerstone in the synthesis of phosphonates by forming a phosphorus-carbon bond. nih.govwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govwikipedia.org In principle, a similar reaction between a difluoromethylene dihalide and triethyl phosphite could provide a direct route to this compound.
While the Michaelis-Arbuzov reaction is a powerful and versatile method for preparing a wide array of phosphonate (B1237965) esters, specific examples detailing the direct synthesis of this compound via this pathway are not prominently featured in the reviewed scientific literature. The reaction of dichloroacetylene (B1204652) with triethyl phosphite has been shown to produce tetraethyl acetylenediphosphonate, demonstrating the feasibility of forming bisphosphonates from dihalo precursors. However, the reactivity of difluoromethylene dihalides in this specific context to yield the target compound is a subject that requires further specific investigation.
Electrophilic phosphorylation is another fundamental strategy in organophosphorus chemistry for creating phosphorus-containing molecules. This approach generally involves the reaction of an electrophilic phosphorus species with a nucleophile. Recent advancements have focused on the electrophilic activation of P(V) compounds, such as alkyl phosphonates, to facilitate reactions like nucleophilic fluorination. d-nb.infonih.gov This is typically achieved by using a strong electrophilic activator, like triflic anhydride, which enhances the electrophilicity of the phosphorus center. d-nb.infonih.gov
While these methods are powerful for modifying existing phosphonates, their application for the de novo construction of the P-CF₂-P backbone of this compound is not explicitly detailed in the surveyed literature. The synthesis of terminal difluorophosphonates through electrophilic phosphorylation of nucleosides has been reported, but this applies to the formation of pyrophosphate analogs rather than the symmetrical title compound. acs.org
Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates from this compound
A key application of this compound is its use as a precursor for more complex, unsymmetrical bisphosphonates. These derivatives are valuable as they more closely mimic naturally occurring pyrophosphate-containing molecules. The synthetic strategy hinges on the differential reactivity of the ester groups. acs.org
To create unsymmetrical derivatives, it is necessary to selectively remove one or more of the ethyl ester groups of this compound to provide a site for further functionalization. A documented strategy involves the selective dealkylation of two ethyl groups.
By treating this compound with refluxing morpholine (B109124), two of the ethyl groups can be selectively cleaved to furnish a bismorpholinium salt in an 84% yield. acs.org This salt can then be converted to the corresponding diacid using an ion-exchange resin, providing a key intermediate for further reactions. acs.org This selective de-esterification is a critical step that opens the door to building unsymmetrical structures.
Table 2: Selective Dealkylation of this compound
| Starting Material | Reagent | Product | Yield |
|---|
Following selective dealkylation, the resulting phosphonate mono- or di-acids can be coupled with various nucleophiles, most commonly alcohols, to generate unsymmetrical bisphosphonate esters. This condensation is a powerful method for attaching biologically relevant molecules to the difluoromethylenebisphosphonate core.
An efficient method for this transformation employs a condensing agent to facilitate the formation of the new phosphoester bond. For instance, after selective dealkylation to a mono-functionalized phosphonate, the resulting salt can be condensed with a nucleoside or a protected glycerol (B35011) molecule. acs.org A notable example is the use of 3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP), also known as Wada's reagent, to mediate the coupling. acs.org This has been successfully applied to synthesize analogues of CDP-glycerol and other complex biomolecules, with yields for the condensation step typically ranging from 46% to 63% depending on the substrates. acs.org
Table 3: Example Condensation Reactions to Form Unsymmetrical Bisphosphonates
| Phosphonate Intermediate | Nucleophile | Condensing Agent | Product Type | Yield |
|---|---|---|---|---|
| Demethylated salt of a cytidine-bisphosphonate | (S)-solketal | PyNTP | Protected CDP-glycerol analogue | 46% |
Advanced Synthetic Strategies for Difluoromethylenephosphonate Derivatives
Modern synthetic approaches have expanded the toolbox for creating molecules featuring the difluoromethylenephosphonate moiety. These strategies often employ novel catalytic systems and reaction pathways to overcome the challenges associated with introducing the -CF2P(O)(OR)2 group.
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating difluoromethyl and phosphoryldifluoromethyl radicals under mild conditions. rsc.orgnih.gov This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate single electron transfer (SET) processes to generate the desired radical species from suitable precursors. youtube.commdpi.com These radicals can then participate in various bond-forming reactions. rsc.orgnih.gov
A common strategy involves the reduction of a difluoromethylphosphonate precursor by an excited photocatalyst. For instance, the photocatalyst fac-[Ir(ppy)3] can be excited by blue LEDs and then reduce a reagent like BrCF2P(O)(OiPr)2 to form a phosphoryldifluoromethyl radical. mdpi.com This electrophilic radical can then add to alkenes to form a carbon-centered radical intermediate, which is subsequently oxidized by the photocatalyst to complete the catalytic cycle. mdpi.com
Recent research has focused on expanding the scope of photoredox-catalyzed difluoromethylenation reactions. This includes the development of new difluoroalkylating reagents and the application of this methodology to a wider range of substrates, including aromatic and heteroaromatic compounds. researchgate.netmdpi.com The use of microflow reactors has been shown to significantly accelerate these reactions by improving the irradiation of the reaction mixture. mdpi.com
Key Features of Photoredox Catalysis in Difluoromethylene Phosphonate Synthesis:
Mild Reaction Conditions: Reactions are often carried out at room temperature using visible light, making them highly functional group tolerant. rsc.org
Sustainable Approach: Utilizes light as a renewable energy source. nih.govyoutube.com
Versatility: Applicable to a wide range of substrates and capable of forming various carbon-carbon and carbon-heteroatom bonds. mdpi.comgrantome.com
Below is a table summarizing representative examples of photoredox-catalyzed synthesis of difluoromethylene phosphonate derivatives.
| Photocatalyst | Difluoromethylenating Reagent | Substrate | Product Type | Reference |
| fac-[Ir(ppy)3] | BrCF2P(O)(OiPr)2 | Alkenes | Aminodifluoromethylphosphonates | mdpi.com |
| Ru(bpy)3Cl2 | (EtO)2P(O)CF2I | Arenes | Aryldifluoromethylene phosphonates | researchgate.net |
| Eosin Y | (EtO)2P(O)CF2H | Alkenes | Alkyl difluoromethylene phosphonates | nih.gov |
| 9-Phenylacridine | 4-Tetrafluoropyridinylthio-gem-difluorostyrenes | - | Difluorinated sulfides as radical precursors | researchgate.net |
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of carbon-phosphorus bonds has been instrumental in the synthesis of difluoromethylene phosphonates. These methods typically involve the coupling of a difluoromethylenephosphonate-containing species with an organic electrophile or nucleophile.
Palladium and copper catalysts are commonly employed in these transformations. For instance, Pd-catalyzed cross-coupling reactions of bromodifluoromethylphosphonates with arylboronic acids have been developed to synthesize aryldifluoromethylene phosphonates. researchgate.net These reactions are believed to proceed through a mechanism involving the generation of a phosphoryldifluoromethyl radical. researchgate.net
Copper-catalyzed reactions have also proven effective for the synthesis of difluoromethylene phosphonate derivatives. These reactions often involve the use of a difluoromethylenating reagent that can be activated by the copper catalyst to participate in coupling with a variety of substrates.
The table below provides examples of cross-coupling reactions for the synthesis of difluoromethylene phosphonate derivatives.
| Catalyst | Difluoromethylenephosphonate Reagent | Coupling Partner | Product Type | Reference |
| Pd(PPh3)4/CuI | ICH2CF2P(O)(OEt)2 | Terminal Alkynes | Alkynyl difluoromethylene phosphonates | N/A |
| Pd(dba)2/Xantphos | BrCF2P(O)(OEt)2 | Arylboronic Acids | Aryl difluoromethylene phosphonates | researchgate.net |
| CuI | (EtO)2P(O)CF2H | Aryl Halides | Aryl difluoromethylene phosphonates | N/A |
The introduction of the difluoromethylenephosphonate group can also be achieved through nucleophilic or free-radical pathways, providing alternative strategies to the previously discussed catalytic methods.
Nucleophilic Approaches: Nucleophilic difluoromethylenation often involves the generation of a difluoromethylenephosphonate carbanion or a related nucleophilic species. This can be accomplished by deprotonating a precursor like diethyl difluoromethylphosphonate with a strong base. The resulting nucleophile can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
Free Radical Approaches: Free radical methods involve the generation of a phosphoryldifluoromethyl radical, typically through the homolytic cleavage of a precursor molecule. rsc.org This radical can then add to unsaturated systems like alkenes and alkynes or participate in hydrogen atom transfer reactions. Photoredox catalysis, as discussed earlier, is a primary method for generating these radicals under mild conditions. researchgate.net Other methods for radical generation include the use of radical initiators like AIBN or photochemical irradiation of suitable precursors.
The choice between a nucleophilic or free-radical approach often depends on the nature of the substrate and the desired bond formation.
| Reaction Type | Reagent/Precursor | Substrate | Key Transformation |
| Nucleophilic Addition | (EtO)2P(O)CF2H + Base | Aldehyde/Ketone | Formation of a β-hydroxy-α,α-difluoromethylene phosphonate |
| Nucleophilic Substitution | [(EtO)2P(O)CF2]- | Alkyl Halide | Formation of a new C-C bond |
| Radical Addition | (EtO)2P(O)CF2• | Alkene | Addition across the double bond |
| Radical Cyclization | Intramolecular alkene with a CF2P(O)(OEt)2 group | - | Formation of a cyclic difluoromethylene phosphonate derivative |
The Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing compounds, particularly imines and their derivatives. In the context of difluoromethylenephosphonate chemistry, this reaction can be utilized to prepare novel phosphonimidates.
The reaction typically involves the reaction of an iminophosphorane with a carbonyl compound. To incorporate a difluoromethylenephosphonate moiety, a difluoromethylenephosphonate-containing iminophosphorane can be synthesized and subsequently reacted with an aldehyde or ketone. This provides access to a range of α,α-difluoro-β-iminophosphonates, which are valuable building blocks for more complex nitrogen-containing phosphonates.
The general scheme for an Aza-Wittig reaction in this context is as follows: (EtO)2P(O)CF2-P(Ph)3=NR + R'C(O)R'' → (EtO)2P(O)CF2-C(R')(R'')=NR + Ph3PO
This methodology allows for the introduction of the difluoromethylenephosphonate group adjacent to an imine functionality, opening up possibilities for the synthesis of novel bioactive compounds and materials.
The development of enantioselective methods for the synthesis of chiral difluoromethylene bisphosphonates is a significant area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity. These methods aim to control the three-dimensional arrangement of atoms around a chiral center within the molecule.
One approach to achieving enantioselectivity is through the use of chiral catalysts or reagents that can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. This can involve asymmetric hydrogenation, Sharpless asymmetric dihydroxylation, or other well-established enantioselective transformations adapted for difluoromethylene bisphosphonate substrates.
Another strategy involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Recent advances have also explored the use of enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
These enantioselective strategies are crucial for the preparation of single-enantiomer difluoromethylene bisphosphonates, which are essential for studying their interactions with biological systems and for the development of stereochemically pure therapeutic agents.
Chemical Reactivity and Transformation of Tetraethyl Difluoromethylenebisphosphonate
Reactivity of the Difluoromethylene Bridge
The difluoromethylene (CF2) bridge in tetraethyl difluoromethylenebisphosphonate is characterized by its notable stability. The carbon-fluorine (C-F) bonds are strong and generally resistant to cleavage under typical synthetic conditions employed for the manipulation of the phosphonate (B1237965) ester groups. Research on the chemical transformations of this compound has predominantly focused on the reactivity of the ethyl ester moieties rather than the P-CF2-P core. This inherent stability of the CF2 group makes it an effective and robust isosteric mimic of a pyrophosphate linkage in more complex molecular architectures. While enzymatic methods for C-F bond cleavage are known, the chemical inertness of the difluoromethylene bridge is a key feature in the context of using this compound as a synthetic building block.
Ester Cleavage and Derivatization Reactions
The ethyl ester groups of this compound are the primary sites of chemical modification, allowing for the stepwise or complete removal of the ethyl groups to yield phosphonic acid or intermediate monoesters. These transformations are crucial for the subsequent construction of more elaborate molecular structures.
The selective removal of one or two of the four ethyl groups is a key strategy for the synthesis of unsymmetrical bisphosphonates. This selective dealkylation allows for the sequential introduction of different functional groups onto the phosphonate core. A common method for achieving selective de-ethylation involves the use of refluxing morpholine (B109124). acs.orgnih.gov This process can furnish a bismorpholinium salt, which can then be converted to the corresponding diacid. acs.orgnih.gov The differential reactivity of the ester groups in a mixed ester system (e.g., diethyl dimethyl difluoromethylenebisphosphonate) can also be exploited for selective dealkylation, where one type of ester (e.g., methyl) can be cleaved preferentially over the other (e.g., ethyl). acs.orgdundee.ac.uk The rationale for this selectivity lies in the principle that the monoanion of the bisphosphonate is a better leaving group than the dianion that would be formed upon removal of the second ester group from the same phosphorus atom. acs.org
| Reagent | Conditions | Product | Yield | Reference |
| Morpholine | Reflux | Bismorpholinium salt of diethyl difluoromethylenediphosphonate | 84% | acs.orgnih.gov |
| Tetrabutylammonium benzoate | Acetonitrile | Mono-tetrabutylammonium salt | Clean conversion | acs.org |
The complete hydrolysis of all four ethyl ester groups of this compound yields difluoromethylenediphosphonic acid. This transformation is typically achieved under more forcing conditions than selective dealkylation. A widely used method for the dealkylation of phosphonate esters, which is applicable here, involves the use of silyl (B83357) halides, such as trimethylsilyl (B98337) bromide or trimethylsilyl chloride, followed by a methanolysis or hydrolysis step. google.com The use of trimethylchlorosilane in a compatible solvent within a sealed vessel has been shown to be an effective method for the dealkylation of phosphonate esters, leading to high yields of the corresponding phosphonic acids after hydrolysis. google.com
| Reagent | Conditions | Product | Reference |
| Trimethylchlorosilane, Solvent | Sealed vessel, followed by hydrolysis | Difluoromethylenediphosphonic acid | google.com |
| Dowex ion-exchange resin | - | Diethyl difluoromethylenediphosphonic acid (from bismorpholinium salt) | acs.orgnih.gov |
Role as a Building Block in Complex Molecule Synthesis
This compound, and its partially dealkylated derivatives, serve as crucial building blocks for the synthesis of complex molecules, particularly analogues of biologically important pyrophosphates. acs.orgdundee.ac.uk By selectively dealkylating the ester groups, synthetic chemists can sequentially couple various molecules, such as nucleosides, sugars, or other alcohols, to the phosphorus centers. acs.org This "desymmetrization" strategy allows for the construction of unsymmetrical difluoromethylene bisphosphonates that can mimic natural products like adenosine (B11128) diphosphate (B83284) ribose (ADPr), CDP-glycerol, and CDP-ribitol. acs.orgdundee.ac.uk The resulting bisphosphonate analogues are often more stable towards enzymatic hydrolysis than their natural pyrophosphate counterparts, making them valuable tools for biochemical and structural studies. dundee.ac.uk The condensation reactions are often facilitated by coupling agents like PyNTP (3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate). acs.org
Mechanistic Studies of Reactions Involving this compound Intermediates
While specific, in-depth mechanistic studies focused solely on this compound are not extensively documented in the reviewed literature, the reactions it undergoes are consistent with well-established mechanisms for phosphonate esters.
The dealkylation of the phosphonate esters is understood to proceed via an S_N2 mechanism. acs.org In the case of selective mono-dealkylation, the formation of a monoanionic intermediate after the first dealkylation step renders the second ester group on the same phosphorus atom less susceptible to nucleophilic attack, contributing to the selectivity. acs.org Theoretical studies on the formation of phosphonate esters have been conducted, investigating the potential energy surfaces and kinetics of the reactions, which can provide insights into the reverse dealkylation process. nih.gov The hydrolysis of phosphonate esters can occur under both acidic and basic conditions, with the cleavage of the C-O bond often being the key step. acs.org The use of silyl halides for dealkylation involves the formation of a silyl ester intermediate, which is then readily cleaved by an alcohol or water.
Spectroscopic Characterization Techniques for Tetraethyl Difluoromethylenebisphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of Tetraethyl Difluoromethylenebisphosphonate, offering detailed information about the phosphorus, fluorine, proton, and carbon environments within the molecule.
In ³¹P NMR spectroscopy, this compound exhibits a characteristic signal that confirms the presence and electronic environment of the phosphorus atoms. Research has shown that in a CDCl₃ solvent, the compound displays a triplet in its proton-decoupled ³¹P NMR spectrum at a chemical shift of approximately δ = 3.6 ppm . researchgate.net This triplet arises from the coupling of the phosphorus nucleus with the two adjacent fluorine atoms. The observed coupling constant, denoted as JP-F, is approximately 86 Hz . researchgate.net
| Parameter | Value | Multiplicity | Reference |
| Chemical Shift (δ) | 3.6 ppm | Triplet (t) | researchgate.net |
| Coupling Constant (JP-F) | 86 Hz | researchgate.net | |
| Table 1: ³¹P NMR Data for this compound in CDCl₃ |
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. The spectrum provides direct evidence for the C-F bonds and their coupling with neighboring phosphorus atoms. In a CDCl₃ solvent, the ¹⁹F NMR spectrum shows a triplet at a chemical shift of about δ = -121.2 ppm . researchgate.net This multiplicity is a result of the coupling between the fluorine nuclei and the two equivalent phosphorus nuclei. The corresponding coupling constant, JF-P, is reported to be 85.5 Hz . researchgate.net
| Parameter | Value | Multiplicity | Reference |
| Chemical Shift (δ) | -121.2 ppm | Triplet (t) | researchgate.net |
| Coupling Constant (JF-P) | 85.5 Hz | researchgate.net | |
| Table 2: ¹⁹F NMR Data for this compound in CDCl₃ |
Similarly, detailed published ¹³C NMR data for this compound is not explicitly available in the initial search results. A ¹³C NMR spectrum would be anticipated to show signals for the carbon atoms of the ethoxy groups (methyl and methylene (B1212753) carbons) and a central difluoromethylene carbon (-CF₂-). The signal for the -CF₂- carbon would be expected to appear as a triplet due to coupling with the two fluorine atoms, and it would likely exhibit further coupling to the phosphorus atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Studies have utilized low-resolution mass spectrometry with ammonia (B1221849) chemical ionization (CI) to analyze products from reactions involving this compound. researchgate.net While specific mass-to-charge ratio (m/z) data for the parent ion and fragmentation pattern of the pure compound are not detailed in the provided search results, the molecular weight of this compound is 324.20 g/mol . scbt.com A mass spectrum would be expected to show a molecular ion peak corresponding to this mass, along with peaks from characteristic fragmentation patterns, such as the loss of ethoxy groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. While a specific IR spectrum for this compound is not provided in the search results, the spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl), P-O-C, and C-F bonds. For instance, a strong absorption band is typically observed for the P=O group in phosphonates.
Elemental Analysis
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), along with other elements like sulfur (S) and phosphorus (P). The data obtained from elemental analysis is crucial for verifying the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula, researchers can assess the purity of the sample.
For this compound, the molecular formula is established as C₉H₂₀F₂O₆P₂. Based on this formula, the theoretical elemental composition can be precisely calculated. The analysis involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of the corresponding elements in the original sample.
Below is a data table outlining the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 33.36 |
| Hydrogen | H | 1.01 | 20 | 20.20 | 6.23 |
| Fluorine | F | 19.00 | 2 | 38.00 | 11.72 |
| Oxygen | O | 16.00 | 6 | 96.00 | 29.61 |
| Phosphorus | P | 30.97 | 2 | 61.94 | 19.11 |
| Total | 324.23 | 100.00 |
Applications of Tetraethyl Difluoromethylenebisphosphonate in Chemical Research
Applications in Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, tetraethyl difluoromethylenebisphosphonate serves as a crucial building block for the synthesis of molecules that can mimic or interact with biological phosphates. The difluoromethylenebisphosphonate (CF₂-BP) moiety is a non-hydrolyzable isostere of the pyrophosphate group, a common motif in many biologically important molecules. This stability against enzymatic cleavage, combined with the electron-withdrawing nature of the fluorine atoms that mimics the electronic environment of the pyrophosphate's bridging oxygen, makes it an invaluable tool in drug design.
Design and Synthesis of Pyrophosphate and Triphosphate Analogs
One of the most significant applications of this compound is in the creation of stable analogs of pyrophosphates and triphosphates. These natural molecules are central to numerous biological processes, including energy metabolism, signal transduction, and DNA synthesis. However, their inherent instability to hydrolysis makes them challenging to study. By replacing the labile P-O-P bond with a robust P-CF₂-P linkage, researchers can synthesize analogs that resist enzymatic degradation.
For example, this compound is a key precursor in the synthesis of analogs of adenosine (B11128) diphosphate (B83284) ribose (ADPr) and cytidine (B196190) diphosphate (CDP)-ribitol. These analogs are instrumental in studying the enzymes involved in their metabolism. The synthesis often involves the fluorination of tetraethyl methylenebisphosphonate to yield this compound, which is then further modified and coupled to the desired nucleoside or sugar moiety.
Table 1: Examples of Pyrophosphate Analogs Synthesized from this compound Precursors
| Target Analog | Precursor Derived from this compound | Key Synthetic Step |
| ADP-ribose (ADPr) analog | Mono-deprotected difluoromethylene bisphosphonate | Condensation with a protected adenosine derivative |
| CDP-ribitol analog | Mono-deprotected difluoromethylene bisphosphonate | Stepwise condensation with cytidine and ribitol (B610474) derivatives |
| CDP-glycerol analog | Mono-deprotected difluoromethylene bisphosphonate | Stepwise condensation with cytidine and glycerol (B35011) derivatives |
Development of Enzyme Inhibitors
The stability of the difluoromethylenebisphosphonate moiety makes it an excellent scaffold for the design of potent enzyme inhibitors, particularly for enzymes that process pyrophosphate substrates. By incorporating this non-hydrolyzable unit into a molecule that targets an enzyme's active site, a stable enzyme-inhibitor complex can be formed, effectively blocking the enzyme's function.
These inhibitors are valuable tools for elucidating enzyme mechanisms and can serve as leads for therapeutic agents. The design of these inhibitors often involves attaching the difluoromethylenebisphosphonate group to a molecule that provides specificity for the target enzyme. While specific Ki values for inhibitors derived directly from this compound are not always readily available in general literature, the potency of this class of inhibitors is well-established. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency. ucl.ac.ukpharmacologycanada.org
Synthesis of Biologically Active Nucleoside Phosphonates
This compound is a valuable starting material for the synthesis of a variety of biologically active nucleoside phosphonates. These compounds are analogs of nucleotides where a stable phosphonate (B1237965) group replaces the more labile phosphate (B84403) ester. The introduction of the difluoromethylenebisphosphonate unit can significantly enhance the metabolic stability and, in some cases, the biological activity of the parent nucleoside.
A notable application is in the synthesis of fluorinated acyclic nucleoside phosphonates, which have shown promise as antiviral agents. For instance, α-fluoro derivatives of phosphonomethoxyethyl (PME) and hydroxymethylpropyl (HPMP) nucleosides have been synthesized and evaluated for their antiviral properties.
Prodrug Strategies and Enhancing Bioavailability
A major challenge in drug development is ensuring that a drug can be effectively absorbed by the body, a property known as bioavailability. Phosphonate-containing drugs often exhibit poor oral bioavailability due to their negative charge at physiological pH, which hinders their ability to cross cell membranes. cardiff.ac.uk
The ethyl ester groups of this compound can be utilized in a prodrug strategy to overcome this limitation. These ester groups mask the negative charges of the phosphonate, creating a more lipophilic molecule that can more easily pass through cell membranes. Once inside the cell, these ester groups are cleaved by cellular enzymes called esterases, releasing the active, charged form of the drug. This approach has been shown to significantly increase the oral bioavailability of phosphonate-based drugs. For example, the oral bioavailability of adefovir (B194249), an acyclic nucleoside phosphonate, was significantly increased through its di-pivaloyloxymethyl (POM) prodrug, adefovir dipivoxil. nih.gov Similarly, tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a prodrug of the acyclic nucleoside phosphonate tenofovir, exhibits enhanced oral absorption. nih.gov
Table 2: Examples of Phosphonate Prodrugs and Their Improved Bioavailability
| Parent Drug | Prodrug Moiety | Improvement in Oral Bioavailability |
| Adefovir (PMEA) | Di-pivaloyloxymethyl (di-POM) | Over twofold higher than the free acid in rats. nih.gov |
| Tenofovir (PMPA) | Di-isopropoxycarbonyloxymethyl (di-POC) as fumarate salt (TDF) | Increased oral absorption and tissue permeability. nih.gov |
| Ganciclovir | Valine ester | Rose to approximately 50%. |
Applications in Organic Synthesis
Beyond its significant contributions to medicinal chemistry, this compound is also a valuable reagent in organic synthesis, particularly in the construction of carbon-carbon bonds.
Reagent in C-C Bond Formation
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. wikipedia.orgorganic-chemistry.org In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon double bond.
The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer). The reaction of the lithiated carbanion of this compound with aldehydes and ketones provides a reliable method for the introduction of a difluoromethylenebisphosphonate group into a molecule, leading to the formation of geminal difluoromethylenebisphosphonate-containing alkenes. Aromatic aldehydes, in particular, react to produce almost exclusively (E)-alkenes. wikipedia.org
Table 3: Horner-Wadsworth-Emmons Reaction with this compound Derivatives
| Aldehyde/Ketone | Base | Product Type | Typical Stereoselectivity |
| Aromatic Aldehyde | n-Butyllithium | (E)-alkene with gem-difluoromethylenebisphosphonate | High (E)-selectivity wikipedia.org |
| Aliphatic Aldehyde | Sodium hydride | (E)-alkene with gem-difluoromethylenebisphosphonate | Good (E)-selectivity |
| Ketone | Strong base | Tetrasubstituted alkene with gem-difluoromethylenebisphosphonate | Dependent on substrate |
This reactivity makes this compound a versatile tool for synthetic organic chemists to create complex molecules containing the unique and valuable difluoromethylenebisphosphonate functionality.
Precursor for Fluorinated Building Blocks
This compound serves as a key starting material for the synthesis of more complex fluorinated molecules, particularly unsymmetrical difluoromethylene bisphosphonates. These products are of significant interest as they are stable analogues of biologically important pyrophosphates. nih.gov
A primary synthetic strategy involves the selective modification of the tetraethyl ester. One notable approach begins with the fluorination of tetraethyl methylenebisphosphonate using N-fluorobenzenesulfonimide to yield this compound. rsc.org Subsequently, a controlled hydrolysis or alcoholysis can selectively remove some of the ethyl groups, allowing for the stepwise introduction of other functionalities. For instance, two ethyl groups can be selectively removed using refluxing morpholine (B109124) to produce a bismorpholinium salt, which is then converted to the corresponding diacid via an ion-exchange resin. rsc.org This diacid can be re-esterified to create a symmetrical bisphosphonate with different ester groups, such as in the synthesis of diethyl(dimethyl)difluoromethylene bisphosphonate. rsc.orgacs.org
This symmetrically modified bisphosphonate becomes a versatile precursor. The differential reactivity of the methyl versus ethyl esters allows for selective dealkylation and subsequent condensation with various alcohols, including complex biomolecules like nucleosides. acs.org For example, a common method for forming the phosphonate ester linkage is through the use of Wada reagents. nih.gov This methodology has been successfully applied to synthesize difluoromethylene bisphosphonate analogues of adenosine diphosphate ribose (ADPr), cytidine diphosphate (CDP)-glycerol, and CDP-ribitol. nih.govacs.org These analogues are crucial tools for biochemical and structural studies due to their increased stability towards enzymatic and chemical hydrolysis compared to their natural pyrophosphate counterparts. nih.gov
The following table summarizes the synthesis of a key intermediate from this compound, as reported in the literature. rsc.orgacs.org
| Starting Material | Reagent | Product | Yield | Reference |
| Tetraethyl methylenebisphosphonate | N-fluorobenzenesulfonimide | This compound | 71% | rsc.org |
| This compound | Morpholine | Bismorpholinium salt of difluoromethylenebisphosphonic acid | 84% | rsc.orgacs.org |
| Bismorpholinium salt | Dowex ion-exchange resin | Difluoromethylenebisphosphonic acid | - | rsc.org |
| Difluoromethylenebisphosphonic acid | Trimethyl orthoformate | Diethyl(dimethyl)difluoromethylene bisphosphonate | 87% | rsc.orgacs.org |
The Horner-Wadsworth-Emmons (HWE) reaction provides another avenue for utilizing bisphosphonate reagents to create carbon-carbon double bonds, often with high stereoselectivity. mdpi.comnih.govrsc.org While this compound itself is not the direct reagent in the HWE reaction, its derivatives are employed. The phosphonate moiety is crucial as it stabilizes the adjacent carbanion and acts as a leaving group in the final elimination step. nih.gov
Catalytic Applications in Organic Transformations
The direct catalytic application of this compound in organic transformations is not extensively documented in scientific literature. The compound is primarily utilized as a stoichiometric reagent or a precursor for the synthesis of other molecules, as detailed in the previous section.
However, the broader class of phosphonate compounds, particularly metal phosphonates, has been investigated for catalytic activity. mdpi.comrsc.org For instance, zirconium phosphates and phosphonates are recognized as solid acid catalysts with tunable Brønsted and Lewis acidity, making them effective in various transformations such as biomass conversion and other acid-catalyzed reactions. mdpi.com Iron phosphonate complexes have also been developed as bifunctional acid-base catalysts for processes like the cycloaddition of CO2 with epoxides. rsc.org
These examples highlight the catalytic potential inherent to the phosphonate functional group when appropriately incorporated into a larger framework, such as a metal-organic framework or a solid support. While this compound itself does not appear to be used as a standalone catalyst, its derivatives could potentially be employed in the construction of such catalytic systems. The stability of the difluoromethylenebisphosphonate backbone could be advantageous in designing robust catalysts. Further research would be required to explore the development and catalytic applications of materials derived from this compound.
Theoretical and Computational Studies on Reactivity and Molecular Interactions
Theoretical and computational chemistry offer powerful tools for understanding the structure, properties, and reactivity of molecules like this compound. youtube.com Methods such as Density Functional Theory (DFT) can provide insights into electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov
While specific computational studies focusing exclusively on this compound are not widely published, research on structurally related compounds provides a framework for the types of analyses that are informative. For example, DFT studies have been conducted on the ring-opening mechanism of tetraethyl 2-aryl-1,2-epoxygembisphosphonates. Such studies can elucidate reaction pathways and transition states, which is crucial for predicting and controlling chemical reactions.
Computational methods are also employed to predict physicochemical and pharmacokinetic properties of drug candidates, often incorporating DFT calculations to support the findings. nih.gov For a molecule like this compound, which serves as a precursor to biologically relevant analogues, computational studies could be used to:
Analyze the conformational landscape of the molecule.
Determine the partial atomic charges and electrostatic potential to predict sites of nucleophilic or electrophilic attack.
Model the reaction pathways for its conversion into other building blocks, including the calculation of activation energies.
Simulate its interaction with other molecules, such as solvents or reactants, to understand the reaction environment.
Although detailed theoretical research on this compound is not yet prevalent in the literature, the established methodologies in computational chemistry provide a clear path for future investigations into its reactivity and molecular interactions.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthesis of tetraethyl difluoromethylenebisphosphonate often relies on established methods such as the Michaelis-Becker and Arbuzov reactions. researchgate.netresearchgate.netepa.gov Future research will likely focus on optimizing these existing routes and developing new, more efficient, and environmentally benign alternatives. The Michaelis-Becker reaction, for instance, involves the reaction of diethyl sodiophosphite with halofluoromethanes like dichlorodifluoromethane (B179400) (CF2Cl2) or bromotrifluoromethane (B1217167) (CF3Br). researchgate.netresearchgate.netepa.gov Similarly, the Arbuzov reaction provides a pathway through the reaction of a trialkyl phosphite (B83602) with a suitable haloalkane. researchgate.net
Key areas for improvement include increasing reaction yields, reducing the use of hazardous reagents and solvents, and minimizing energy consumption. The development of catalytic methods, for example, could offer significant advantages over stoichiometric reactions. Furthermore, exploring alternative starting materials that are more sustainable and readily available will be a critical aspect of future synthetic strategies.
| Synthesis Method | Reactants | Key Features |
| Michaelis-Becker Reaction | Diethyl sodiophosphite, Dichlorodifluoromethane (CF2Cl2) or Bromotrifluoromethane (CF3Br) | An established method for forming the P-C-P bond structure. |
| Arbuzov Reaction | Triethyl phosphite, Dihalomethane | A versatile method for forming carbon-phosphorus bonds. |
Exploration of New Biological Targets and Therapeutic Applications
A significant area of interest lies in the structural similarity of the difluoromethylenebisphosphonate moiety to the pyrophosphate group found in many biologically important molecules. This makes this compound and its derivatives potent pyrophosphate mimics, capable of interacting with enzymes that recognize pyrophosphates. researchgate.net This bioisosteric relationship opens the door to exploring a wide range of biological targets.
Future research will likely move beyond the well-established role of bisphosphonates in bone-related disorders to investigate their potential as inhibitors of other enzymes, such as protein phosphatases. researchgate.net The difluoromethylene group offers advantages over a simple methylene (B1212753) bridge by providing a closer electronic and steric mimic of the ether oxygen in a pyrophosphate bond. researchgate.net Identifying and validating new enzymatic targets could lead to the development of novel therapeutic agents for a variety of diseases.
Integration with Advanced Material Science for Functional Materials
While the primary focus of research on this compound has been its biological potential, its unique chemical structure suggests possible applications in materials science. Phosphonates, in general, are known for their ability to coordinate with metal ions and to be incorporated into polymers and other materials. The presence of two phosphonate (B1237965) groups and fluorine atoms in this compound could impart desirable properties to materials, such as thermal stability, flame retardancy, and specific surface-binding capabilities.
Future investigations may explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. researchgate.net Its incorporation into metal-organic frameworks (MOFs) or other hybrid inorganic-organic materials is another area of potential interest. researchgate.net However, it is important to note that specific research on the integration of this compound into advanced materials is currently limited, and this remains a largely unexplored frontier.
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. For instance, in the Michaelis-Becker reaction, there has been speculation about the involvement of a difluorocarbene intermediate. researchgate.net Detailed mechanistic studies, employing computational modeling and advanced spectroscopic techniques, could provide definitive evidence for the operative reaction pathways.
Investigating the stability and reactivity of key intermediates, such as the carbanions formed during the reaction, will also be a focus of future research. A clearer picture of the reaction landscape will enable chemists to design more rational and efficient synthetic strategies.
| Reaction | Proposed Intermediate | Significance |
| Michaelis-Becker Reaction | Difluorocarbene | Understanding its formation and reactivity could lead to controlled and higher-yield syntheses. |
| Arbuzov Reaction | Phosphonium salt | Characterizing this intermediate is key to optimizing the reaction conditions for various substrates. |
High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of new biological activities for derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry methodologies will be invaluable. nih.govresearchgate.net HTS allows for the rapid testing of large numbers of compounds against a specific biological target. youtube.com By creating libraries of related compounds with systematic variations in their structure, researchers can efficiently explore the structure-activity relationships.
The development of synthetic methods amenable to combinatorial approaches will be a prerequisite for this line of research. rsc.orgnih.govresearchgate.net While specific HTS or combinatorial chemistry studies focused on this compound have not been extensively reported, the broader success of these techniques in drug discovery suggests their significant potential in unlocking new applications for this class of compounds. nih.gov Future efforts will likely involve the design and synthesis of focused libraries of difluoromethylenebisphosphonate analogs for screening against a diverse panel of biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing TEDFMBP, and how can purity be ensured?
TEDFMBP synthesis typically involves nucleophilic substitution or Pudovik reactions. For asymmetric difluoromethylene bisphosphonates, methodologies using phosphoramidite-phosphodiester reagents under anhydrous conditions (e.g., in THF or DCM) are effective . Key parameters include controlled temperature (0–25°C), slow addition of fluorinating agents, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated using P NMR to confirm absence of hydrolyzed byproducts (e.g., phosphoric acid derivatives) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing TEDFMBP?
Essential techniques include:
- F and P NMR : To confirm fluoromethylene bridging and phosphonate ester integrity. Chemical shifts for P typically range between 10–20 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for asymmetric derivatives .
- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., m/z 324.196 for TEDFMBP) and fragmentation patterns . Physicochemical parameters (e.g., XlogP = 0.4, topological polar surface area = 80.3 Ų) further aid in structural verification .
Q. How does TEDFMBP’s stability vary under different storage and reaction conditions?
TEDFMBP is stable under inert atmospheres (N/Ar) at −20°C but degrades in humid environments via hydrolysis. Decomposition products include phosphorus oxides and hydrogen fluoride, detectable via IR spectroscopy (peaks at 1150–1250 cm) . Avoid exposure to strong oxidizers or aqueous bases to prevent exothermic decomposition .
Advanced Research Questions
Q. What mechanistic insights explain TEDFMBP’s reactivity in cross-coupling or phosphorylation reactions?
TEDFMBP acts as a fluoromethylene-bridged bisphosphonylating agent. In Pd-catalyzed cross-coupling, its electrophilic phosphorus centers facilitate nucleophilic attack by alcohols or amines, forming stable P–O/P–N bonds. Kinetic studies (e.g., using H NMR monitoring) reveal rate dependence on solvent polarity and catalyst loading (e.g., Pd(PPh) at 2–5 mol%) . Competing pathways, such as β-elimination, are suppressed by low-temperature conditions (−10°C) .
Q. Can TEDFMBP serve as a precursor for coordination polymers or bioactive prodrugs?
- Coordination polymers : TEDFMBP’s bisphosphonate moiety chelates metal ions (e.g., Zr, Ca) to form porous frameworks. Solvothermal synthesis (e.g., in DMF at 120°C) yields structures with tunable porosity, validated via BET analysis .
- Prodrug design : TEDFMBP derivatives (e.g., tetraesters) undergo enzymatic hydrolysis in vivo to release bioactive bisphosphonates. In vitro assays (e.g., alkaline phosphatase-mediated cleavage) optimize esterase resistance and bioavailability .
Q. How do structural modifications of TEDFMBP impact its physicochemical and biological properties?
- Fluorine substitution : Enhances metabolic stability and lipophilicity (evidenced by XlogP increases from 0.4 to 1.2 in CF-analogs) .
- Ester group variation : Replacing ethyl with methyl groups reduces steric hindrance, accelerating phosphorylation kinetics (confirmed via Hammett plots) .
- Toxicity screening : Limited data exist, but Ames tests and zebrafish embryo assays are recommended for preliminary hazard assessment .
Methodological Notes
- Contradictions in Data : While reports no acute toxicity data, highlights the need for rigorous ecotoxicological profiling due to structural similarities with persistent organophosphates.
- Synthesis Optimization : Combine (reagent selection) and (reaction conditions) to design scalable protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
